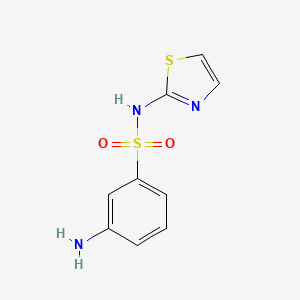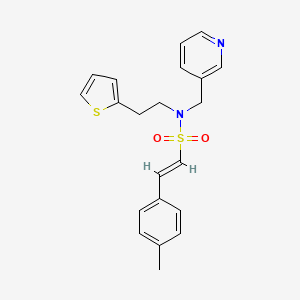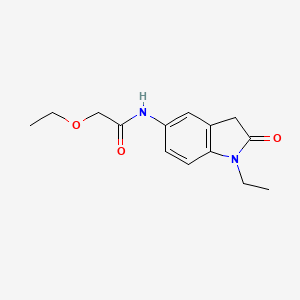![molecular formula C21H14F3N3O2S B2581418 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 1020979-38-7](/img/structure/B2581418.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” is a complex organic molecule with potential applications in various fields . It contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . The reaction involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiazolo[3,2-a]pyrimidin-3-yl group attached to a phenyl ring via an amide linkage . The compound also contains a trifluoromethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.32 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the available literature .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of compounds related to N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves various chemical reactions to produce thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their potential biological activities. For instance, a study outlines the synthesis of thiazolo[3,2-a]pyrimidine derivatives through reactions involving 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. These compounds have been tested for their anti-inflammatory activities, revealing moderate activity at certain dosages compared to indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Biological Activities
Several studies have highlighted the potential biological activities of thiazolo[3,2-a]pyrimidine derivatives. For instance:
Anticancer Properties : Certain derivatives have been evaluated for their antiproliferative activity against cancer cell lines, showing selectivity in cytotoxicity to cancer cells over normal cells. Compounds exhibited potent antiproliferative activity, with some displaying low micromolar IC50 values against various cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic activities. These derivatives exhibited high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Evaluation : The synthesis of new pyrimidine and thiophene derivatives has been reported, with these compounds undergoing evaluation for their antimicrobial and anticancer activities. Some derivatives showed promising results against microbial strains and cervical cancer cell lines, indicating their potential as therapeutic agents (Verma & Verma, 2022).
Antiviral Activities
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This study introduces a new synthesis route for these compounds, showing significant antiviral activities against the H5N1 strain of the bird flu influenza virus (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity . They also have other bioactivities including as a beta-amyloid production inhibitor, potent CDK2-cyclin A inhibitor, potential uterus stimulant, coronary dilator, antihypertensives, and muscle relaxant . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .
Mode of Action
It is known that the thiazolopyridine moiety interacts with its targets through a series of biochemical reactions . The new approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .
Biochemical Pathways
Compounds with a similar thiazolopyridine moiety are known to affect a wide spectrum of biologically active compounds .
Result of Action
Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity, among other bioactivities .
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c1-12-9-18(28)27-17(11-30-20(27)25-12)14-3-2-4-16(10-14)26-19(29)13-5-7-15(8-6-13)21(22,23)24/h2-11H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOBLRJFUKAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)
